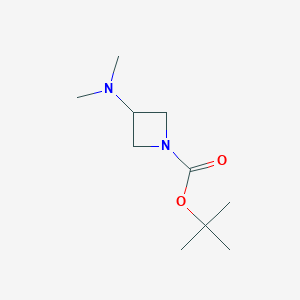
3-Methoxy-2-methyl-6-nitropyridin
Übersicht
Beschreibung
3-Methoxy-2-methyl-6-nitropyridine is an organic compound with the molecular formula C7H8N2O3 . It is a solid substance stored at ambient temperature .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular weight of 3-Methoxy-2-methyl-6-nitropyridine is 168.15 . The InChI code is 1S/C7H8N2O3/c1-5-6(12-2)3-4-7(8-5)9(10)11/h3-4H,1-2H3 .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical and Chemical Properties Analysis
3-Methoxy-2-methyl-6-nitropyridine has a density of 1.3±0.1 g/cm3 . It has a boiling point of 311.8±22.0 °C at 760 mmHg and a melting point of 73-76 °C .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“3-Methoxy-2-methyl-6-nitropyridin” wird in der chemischen Synthese verwendet . Es ist ein wichtiger Bestandteil bei der Herstellung verschiedener chemischer Verbindungen .
Zwischenprodukt in der organischen Synthese
Diese Verbindung dient als Zwischenprodukt in der organischen Synthese . Es wird bei der Herstellung einer breiten Palette organischer Verbindungen verwendet .
Medizin
“this compound” wird im Bereich der Medizin verwendet . Es ist ein entscheidender Bestandteil bei der Synthese bestimmter Arzneimittel .
Suzuki- und Negishi-Kupplungsreaktionen
Diese Verbindung wird als Reaktant in der Suzuki- und Negishi-Kupplungsreaktion verwendet . Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Chemie von grundlegender Bedeutung sind .
Synthese von Nitropyridinen
“this compound” wird bei der Synthese von Nitropyridinen verwendet . Nitropyridine sind eine Klasse von Verbindungen, die eine breite Palette von Anwendungen haben, darunter die Herstellung von Arzneimitteln, Agrochemikalien und Farbstoffen .
Herstellung von Feinchemikalien
Diese Verbindung wird als Feinchemikalien-Zwischenprodukt verwendet . Feinchemikalien sind reine, einzelne chemische Substanzen, die mit chemischen Reaktionen für hochspezifische Anwendungen kommerziell hergestellt werden .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methoxy-2-methyl-6-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-6(12-2)3-4-7(8-5)9(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKVFMZISSJYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628935 | |
| Record name | 3-Methoxy-2-methyl-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23904-02-1 | |
| Record name | 3-Methoxy-2-methyl-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine](/img/structure/B1613311.png)
![4-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613312.png)












